molecular formula C8H9Br2N B13184090 3-Bromo-2-(3-bromopropyl)pyridine

3-Bromo-2-(3-bromopropyl)pyridine

Cat. No.: B13184090
M. Wt: 278.97 g/mol
InChI Key: XOINMPAESPAIKP-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-bromopropyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the second position of the pyridine ring and another bromine atom attached to the third position of a propyl chain linked to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and may require a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(3-bromopropyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyridines with various functional groups.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

    Oxidation and Reduction Reactions: Pyridine N-oxides and dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-2-(3-bromopropyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize potential drug candidates and bioactive molecules. Its derivatives may exhibit pharmacological activities and can be studied for their therapeutic potential .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromopropyl)pyridine in chemical reactions involves the activation of the bromine atoms, which can act as leaving groups in substitution and coupling reactions. The presence of the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3-bromo-2-(3-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c9-5-1-4-8-7(10)3-2-6-11-8/h2-3,6H,1,4-5H2

InChI Key

XOINMPAESPAIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCBr)Br

Origin of Product

United States

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